Sodium crotonate Sodium crotonate
Brand Name: Vulcanchem
CAS No.: 17342-77-7
VCID: VC0169859
InChI:
SMILES:
Molecular Formula: C4H5NaO2
Molecular Weight: 108.07107

Sodium crotonate

CAS No.: 17342-77-7

Cat. No.: VC0169859

Molecular Formula: C4H5NaO2

Molecular Weight: 108.07107

* For research use only. Not for human or veterinary use.

Sodium crotonate - 17342-77-7

Specification

CAS No. 17342-77-7
Molecular Formula C4H5NaO2
Molecular Weight 108.07107

Introduction

Chemical Structure and Properties

Sodium crotonate is an organic sodium salt with the molecular formula C4H5NaO2 and a molecular weight of 108.07 g/mol . It is derived from crotonic acid (CID 637090), with the formal IUPAC name sodium;(E)-but-2-enoate . The compound features a short carbon chain with a double bond between the second and third carbon atoms in an E configuration (trans), and a carboxylate group bound to sodium.

Chemical Identifiers

Identifier TypeValue
PubChem CID23665426
CAS Numbers67785-61-9, 17342-77-7
UNII8DBR2PE4XT
InChIKeyGOCYQQKRJUGVRU-SQQVDAMQSA-M
SMILES NotationC/C=C/C(=O)[O-].[Na+]
Nikkaji NumberJ805.250F
WikidataQ111734800

Structural Characteristics

Sodium crotonate maintains the trans (E) configuration of the double bond found in crotonic acid. This stereochemistry is important for its biological activity and is represented in its complete chemical name as sodium (E)-crotonate . The compound exists as a salt where the sodium cation (Na+) is electrostatically associated with the crotonyl anion, which contains a four-carbon chain with a terminal carboxylate group .

Biological Significance

Recent research has revealed the importance of sodium crotonate in various biological processes, particularly in epigenetic regulation and antimicrobial mechanisms.

Role in Epigenetic Regulation

Sodium crotonate has emerged as a significant compound in epigenetic studies due to its ability to influence histone modifications. When introduced to cells, crotonate dramatically increases both cellular concentrations of crotonyl-CoA and histone crotonylation, particularly H3K18cr, in a dose-dependent manner . This relationship between crotonate and histone crotonylation represents an important mechanism through which metabolic signals can be integrated with transcriptional regulation.

The metabolic conversion of crotonate to crotonyl-CoA is mediated by acyl-CoA synthetase 2 (ACSS2), an enzyme that also generates acetyl-CoA from acetate . This metabolic pathway establishes a direct link between short-chain fatty acid metabolism and epigenetic modifications:

Table 2: Metabolic Pathway of Sodium Crotonate

StepProcessEnzyme
1Cellular uptake of crotonateMembrane transporters
2Conversion to crotonyl-CoAAcyl-CoA synthetase 2 (ACSS2)
3Transfer to histone lysine residuesHistone acyltransferases
4Resulting in increased histone crotonylation-

Antimicrobial Properties

Research has demonstrated that sodium crotonate exhibits notable effects against the pathogenic fungus Candida albicans, particularly concerning its morphogenesis and interactions with immune cells.

Effects on Candida albicans Morphogenesis

Crotonate significantly reduces invasive hyphal morphogenesis of C. albicans within macrophages, which subsequently delays macrophage killing and pathogen escape . This effect appears to be context-dependent, with stronger inhibition occurring within the macrophage environment than in standard growth media.

The inhibition of hyphal growth by crotonate results in altered morphology of C. albicans:

  • Instead of forming elongated hyphal filaments, the fungus develops pseudohyphae (elongated cell chains) in the presence of crotonate

  • This effect is observed in CAS medium and M199 medium (pH 5.4, phagosome-mimicking)

  • The inhibitory effect varies depending on the growth medium, being more evident on M199 and CAS plates than on RPMI medium

Impact on Host-Pathogen Interactions

The presence of crotonate during C. albicans infection of macrophages significantly improves macrophage viability in the first 9 hours after challenge . This protective effect requires the continued presence of crotonate during infection and cannot be achieved by pre-treatment alone, suggesting that the mechanism depends on dynamic regulation of histone crotonylation .

Molecular and Cellular Effects

Sodium crotonate induces specific transcriptional and metabolic changes in both microbial and mammalian cells.

Transcriptional Reprogramming

In C. albicans, crotonate treatment results in substantial transcriptional changes, with 345 and 103 differentially expressed genes at 1 and 3 hours post-exposure, respectively . The reduction in differentially expressed genes over time suggests adaptation to crotonate or diminishing effects as the fungus initiates escape mechanisms.

Table 3: Key Transcriptional Changes in C. albicans in Response to Crotonate

Pathway/ProcessEffectExamples of Affected Genes
β-oxidation pathwayUpregulationMultiple enzymes in the pathway
Peroxisome biogenesisUpregulationVarious peroxisomal genes
DetoxificationUpregulationCAT1 (peroxisomal catalase)
Modified β-oxidationUpregulationEHD3, HPD1 (mitochondrial enzymes)
Metabolite shuttlingUpregulationCAT2, CRC1 (carnitine acyltransferases)
Acetyl-CoA metabolismDownregulationACS1 (acetyl-CoA synthetase), ACH1 (acetyl-CoA hydrolase)
Hyphal-specific genesDownregulationVarious hyphal genes

Notably, the downregulation of hyphal-specific genes correlates with the observed reduction in hyphal formation and explains the decreased macrophage cell death and inflammatory response .

Connection to Gut Microbiota

Crotonate belongs to the family of short-chain fatty acids (SCFAs), which are primarily produced by gut microbiota during the fermentation of partially and non-digestible carbohydrates . The relationship between gut microbiota and histone crotonylation has been demonstrated through antibiotic depletion studies, where reduction in gut microbiota led to decreased luminal and serum SCFAs, resulting in reduced histone crotonylation .

This connection suggests potential implications for:

  • The role of diet in epigenetic regulation

  • Microbiome-host interactions mediated through metabolites

  • Possible therapeutic approaches targeting the microbiome-epigenome axis

Future Research Directions

Several promising areas for future investigation emerge from the current understanding of sodium crotonate:

  • Elucidation of the complete mechanism by which crotonate inhibits hyphal formation in C. albicans

  • Investigation of potential synergies between crotonate and existing antifungal agents

  • Exploration of structure-activity relationships to develop more potent derivatives

  • Examination of crotonate's effects on other pathogenic fungi and bacteria

  • Investigation of the potential role of crotonate in human disease and therapy

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